1-(1-Benzofuran-2-yl)-2-methylpropan-1-one

Beschreibung

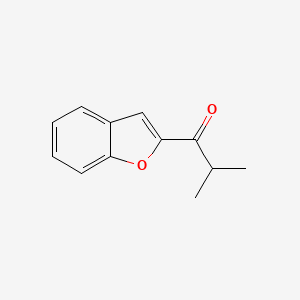

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-benzofuran-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAIWEBMXRYARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522074 | |

| Record name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91420-41-6 | |

| Record name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Benzofuran 2 Yl 2 Methylpropan 1 One and Its Analogues

Established Synthetic Routes to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one

Direct synthesis of this compound can be achieved through several established methods for introducing an acyl group onto the benzofuran (B130515) ring. The most common of these is the Friedel-Crafts acylation. This electrophilic substitution reaction typically involves the treatment of benzofuran with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). unica.it The reaction preferentially occurs at the C2 position due to the electronic properties of the benzofuran ring system.

However, a significant challenge in the Friedel-Crafts acylation of benzofurans is controlling regioselectivity, as substitution can sometimes occur at the C3 position or on the benzene (B151609) ring, leading to a mixture of products. nih.gov Reaction conditions such as the choice of solvent, temperature, and the specific Lewis acid can be optimized to favor the desired 2-acylated product.

An alternative strategy involves the use of organometallic reagents. For instance, 2-lithiobenzofuran, generated by deprotonation of benzofuran with a strong base like n-butyllithium, can react with isobutyryl chloride to yield the target ketone. This method offers high regioselectivity for the C2 position.

| Method | Reagents | Catalyst/Conditions | Key Features |

| Friedel-Crafts Acylation | Benzofuran, Isobutyryl chloride | Lewis Acid (e.g., AlCl₃) | Direct acylation, potential for regioisomeric byproducts. unica.itnih.gov |

| Organometallic Acylation | Benzofuran, n-BuLi, Isobutyryl chloride | Anhydrous solvent, low temp. | High C2-regioselectivity. |

Precursor Chemistry for Benzofuran Derivatives

The synthesis of the benzofuran core itself is a critical first step. A variety of methods have been developed, often starting from readily available phenolic compounds or other substituted benzene derivatives.

A classic and versatile approach to the benzofuran skeleton begins with ortho-substituted phenols. One widely used method involves the O-alkylation of a salicylaldehyde (B1680747) derivative with an α-halo ketone, such as chloroacetone, followed by an intramolecular cyclization. For example, the reaction of salicylaldehyde with 1-chloro-3-mesitylacetone in the presence of potassium carbonate yields a 2-acylbenzofuran derivative. researchgate.net

Another important route is the reaction of O-arylhydroxylamines with ketones in the presence of a strong acid like methanesulfonic acid. organic-chemistry.org This proceeds through a proposed condensation, nih.govnih.gov-sigmatropic rearrangement, and cyclization sequence to afford the benzofuran derivative directly. organic-chemistry.org This one-pot method avoids the need for pre-formed intermediates, offering a more streamlined process. organic-chemistry.org

Furthermore, intramolecular cyclodehydration of α-aryloxy ketones is a powerful method for constructing the benzofuran ring. nih.gov These precursors are typically prepared by the O-arylation of phenols with α-halo ketones. The subsequent cyclization can be promoted by various Lewis or Brønsted acids.

1-(1-Benzofuran-2-yl)ethan-1-one, commonly known as 2-acetylbenzofuran (B162037), serves as a valuable precursor for synthesizing more complex 2-acylbenzofurans like this compound. nih.govmdpi.com The synthetic strategy involves the α-alkylation of the ketone.

The process begins with the deprotonation of the α-carbon (the methyl group) of 2-acetylbenzofuran using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). This generates a resonance-stabilized enolate. The subsequent reaction of this enolate with a methylating agent, typically methyl iodide (CH₃I), introduces the first methyl group. To obtain the target compound, this alkylation step must be repeated to add a second methyl group to the same α-carbon. This sequential dimethylation transforms the acetyl group into an isobutyryl group, yielding this compound. Careful control of stoichiometry and reaction conditions is necessary to achieve the desired disubstituted product.

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Enolate Formation | 1-(1-Benzofuran-2-yl)ethan-1-one, Strong Base (e.g., LDA) | Benzofuran-2-yl enolate | Generates a nucleophile at the α-carbon. |

| 2. First Alkylation | Benzofuran-2-yl enolate, Methyl Iodide | 1-(1-Benzofuran-2-yl)propan-1-one | Introduces the first methyl group. |

| 3. Second Alkylation | Repeat steps 1 & 2 | This compound | Introduces the second methyl group to form the isobutyryl side chain. |

Catalytic Approaches in Benzofuran Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods for the construction of heterocyclic rings, offering advantages in efficiency, selectivity, and sustainability.

Transition-metal catalysis has emerged as a powerful tool for benzofuran synthesis, often enabling novel bond formations. Palladium-catalyzed reactions are particularly prominent. For instance, the intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers, formed from the addition of phenols to bromoalkynes, can be achieved through palladium-catalyzed direct C-H bond functionalization to yield 2-substituted benzofurans. organic-chemistry.org

Another strategy involves the palladium-catalyzed reaction of 2-chlorophenols with alkynes, which provides a direct, one-pot route to the benzofuran core. organic-chemistry.org Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones also provides a pathway to benzofuran derivatives. organic-chemistry.org More recently, iridium-catalyzed cyclodehydration of α-aryloxy ketones has been shown to be an efficient method for producing multisubstituted benzofurans. organic-chemistry.org

Oxidative coupling reactions provide an alternative, often metal-free, approach to the benzofuran ring system. A notable example is the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org This method can be performed stoichiometrically or catalytically in the presence of a co-oxidant. The reaction is believed to proceed through an oxidative C-O bond formation.

Iron(III) chloride (FeCl₃) has also been employed to mediate the intramolecular cyclization of electron-rich aryl ketones. This process constructs the benzofuran ring via a direct oxidative aromatic C-O bond formation, where an alkoxy substituent on the benzene ring is often essential for efficient cyclization. nih.gov These methods avoid the use of expensive and potentially toxic heavy metals, aligning with the principles of green chemistry.

Catalyst Systems for Benzofuranone Synthesis

The synthesis of benzofuranones, key precursors and structural analogues to benzofurans, is often facilitated by various catalyst systems. Research into the regioselective preparation of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups has highlighted the efficacy of combining Lewis acids and protic acids. oregonstate.edu In one study, the combination of aluminum trichloride (B1173362) (AlCl₃) as a Lewis acid and trifluoroacetic acid (TFA) as a protic acid was found to significantly increase the rate of benzofuranone production. oregonstate.edu The optimal yield was achieved at 120 °C with 20 mol % of TFA. oregonstate.edu

Beyond acid catalysis, transition metals have also been employed. Gold(I) catalysts, for instance, have been used in the cycloisomerization of ortho-alkynyl phenols to yield benzofuran-3(2H)-ones. researchgate.net Another approach involves a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) for the enantioselective synthesis of sterically hindered benzofuran-3(2H)-one-derived α-aryl-β-keto esters, utilizing the (R,R)-ANDEN phenyl Trost ligand. researchgate.net

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

| AlCl₃ (Lewis Acid) + TFA (Protic Acid) | 3-Hydroxy-2-pyrones and Nitroalkenes | Benzofuranones | Markedly increased reaction rate; Optimal yield at 120°C with 20 mol% TFA. | oregonstate.edu |

| Gold(I) | ortho-Alkynyl phenols | Benzofuran-3(2H)-ones | Effective for cycloisomerization. | researchgate.net |

| Palladium / (R,R)-ANDEN phenyl Trost ligand | Benzofuran-3(2H)-one derivatives | α-Aryl-β-keto esters | Enables enantioselective synthesis of sterically hindered products. | researchgate.net |

Stereoselective and Enantioselective Synthesis Strategies for Benzofuran Derivatives

The development of stereoselective and enantioselective methods for synthesizing benzofuran derivatives is crucial due to the prevalence of chiral benzofuran scaffolds in biologically active molecules. An efficient strategy involves the asymmetric cyclization of azadienes and azlactones using a chiral squaramide catalyst derived from Cinchona alkaloids. acs.org This method yields a series of benzofuran-fused six-membered N-heterocycles containing an α,α-disubstituted amino acid unit with high diastereoselectivity (>20:1 dr) and excellent enantioselectivity (up to 99% ee). acs.org The reaction is practical for larger-scale synthesis, and the removal of the tosyl group from the product proceeds with complete retention of stereochemistry. acs.org

Another notable asymmetric synthesis produces diheteroarylalkanes through a one-pot dienamine and Friedel–Crafts reaction between an aldehyde and an indole (B1671886). mdpi.com This reaction is catalyzed by the Hayashi–Jorgensen catalyst (a diarylprolinol silyl (B83357) ether), achieving excellent enantioselectivity (up to 99% ee). mdpi.com The stereochemical outcome is influenced by the electronic properties of the substituents on the starting materials. mdpi.com

Palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes provides another route to chiral frameworks. researchgate.net This method furnishes chiral benzofuro[3,2-b]azepine structures in high yields and with excellent stereoselectivities (up to >20:1 d.r., >99% ee). researchgate.net Furthermore, chiral phosphoric acid has been used to catalyze the reaction between 2-aryl-3-indolylmethanols and thiols, resulting in optically active benzofuran derivatives with vicinal sulfur-containing quaternary and tertiary stereocenters in high yields and stereoselectivities. researchgate.net

| Strategy | Catalyst | Reactants | Product | Stereoselectivity | Reference |

| Asymmetric [4+2] Cyclization | Chiral Squaramide | Azadienes and Azlactones | Benzofuran-fused N-heterocycles | >20:1 dr, up to 99% ee | acs.org |

| Asymmetric Friedel–Crafts Reaction | Hayashi–Jorgensen Catalyst | Aldehydes and Indoles | Diheteroarylalkanes | 93% to 99% ee | mdpi.com |

| Asymmetric [4+3] Cyclization | Palladium complex | Trimethylenemethane donors and Benzofuran-derived azadienes | Benzofuro[3,2-b]azepines | >20:1 d.r., >99% ee | researchgate.net |

| Asymmetric Thiolation | Chiral Phosphoric Acid | 2-Aryl-3-indolylmethanols and Thiols | Sulfur-containing Benzofurans | 8:1–20:1 d.r., 70–96% ee | researchgate.net |

One-Step Synthesis Methods for Benzofuran Ring Systems

One-step or "one-pot" synthetic methods for constructing the benzofuran ring system are highly desirable for their operational simplicity and efficiency. A prominent strategy involves the transition-metal-catalyzed cross-coupling of 2-halophenols with alkynes, followed by in-situ cyclization. docksci.com Copper-catalyzed tandem Sonogashira coupling-cyclization reactions have proven to be a cost-effective and versatile alternative to traditional palladium catalysts for synthesizing 2-arylbenzofuran derivatives. researchgate.net This protocol demonstrates a wide substrate scope and has been successfully applied to the direct synthesis of the natural product corsifuran C. researchgate.net

Metal-free approaches have also been developed. One such method involves the reaction of O-arylated ethyl acetohydroxamate products with ketones under acidic conditions. docksci.com This sequence proceeds through oxime formation, a acs.orgacs.org-rearrangement, and subsequent cyclization in a rapid, one-pot fashion to yield substituted benzo[b]furans. docksci.com Another metal-free, one-pot method involves the coupling of benzoquinones with either themselves or cyclohexenones under refluxing acidic conditions (acetic acid in toluene), leading to furanylidene-benzofuran or benzofuran structures, respectively. dtu.dk

Further innovation in one-pot syntheses includes a palladium and copper co-catalyzed process for constructing dibenzofuran (B1670420) motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org This reaction involves a tandem Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling, offering high selectivity and compatibility with a broad range of substrates. organic-chemistry.org

| Method | Catalysis | Key Reactants | Key Features | Reference |

| Tandem Sonogashira Coupling-Cyclization | Copper | 2-Halophenols and Aryl Acetylenes | Cost-effective, wide substrate scope, alternative to palladium. | researchgate.net |

| Oxime formation/ acs.orgacs.org-rearrangement/Cyclization | Metal-free (Acid-mediated) | O-arylated ethyl acetohydroxamate and Ketones | Operationally simple, avoids transition metals. | docksci.com |

| Heteroannulation of Benzoquinones | Metal-free (Acetic Acid) | Benzoquinones and Cyclohexanones | No coupling reagent needed, proceeds via [3+2] heteroannulation. | dtu.dk |

| Cross-coupling/Aromatization/Ullmann Coupling | Palladium and Copper | 6-Diazo-2-cyclohexenones and ortho-Haloiodobenzenes | Rapid construction of dibenzofuran motifs with high selectivity. | organic-chemistry.org |

Synthesis of Structurally Related Benzofuran Analogues

The synthesis of structurally related benzofuran analogues is essential for developing new pharmaceuticals and materials. A variety of synthetic routes have been established to access diverse substitution patterns on the benzofuran core. For instance, 1-(1-Benzofuran-2-yl)-2-mesitylethanone, an analogue of the title compound, was synthesized via the reaction of salicylaldehyde with 1-chloro-3-mesitylacetone in the presence of potassium carbonate. researchgate.net

The Sonogashira coupling reaction is a powerful tool for synthesizing 2-aryl and 2-alkynyl benzofurans. This palladium- and copper-catalyzed reaction couples terminal alkynes with o-iodophenols or related precursors, which then undergo cyclization to form the benzofuran ring. rsc.org This strategy has been employed in the total synthesis of numerous natural products, including cicerfuran and ailanthoidol (B1236983) analogues. rsc.org

Other classical and modern methods contribute to the diversity of accessible benzofuran analogues. The Perkin synthesis, one of the earliest methods, starts from coumarin. jocpr.com More contemporary approaches include the p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles and the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones to yield 2-methylbenzofurans. jocpr.com A metal-free, one-pot synthesis starting from ethyl acetohydroxamate and diaryliodonium salts, followed by reaction with ketones, has been used for the formal syntheses of natural products like Coumestan and Eupomatenoid 6. docksci.com

| Analogue/Product Class | Synthetic Method | Key Precursors | Reference |

| 1-(1-Benzofuran-2-yl)-2-mesitylethanone | Nucleophilic substitution and cyclization | Salicylaldehyde, 1-chloro-3-mesitylacetone | researchgate.net |

| 2-Arylbenzofurans (e.g., Cicerfuran) | Sonogashira coupling and cyclization | o-Iodophenols, Terminal aryl alkynes | rsc.org |

| 2-Methylbenzofurans | Tandem deprotection-cyclization | 2-Methoxyphenylacetones | jocpr.com |

| Coumestan, Eupomatenoid 6 (Formal Synthesis) | One-pot oxime formation/ acs.orgacs.org-rearrangement/cyclization | Ethyl acetohydroxamate, Diaryliodonium salts, Ketones | docksci.com |

Computational and Theoretical Investigations of 1 1 Benzofuran 2 Yl 2 Methylpropan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles.

Electronic Structure and Reactivity Analysis

Analysis of the electronic structure provides a framework for predicting a molecule's chemical behavior.

Fukui Function and Local Reactivity Descriptors

The Fukui function is a key concept within Density Functional Theory (DFT) that describes how the electron density of a molecule changes with the addition or removal of an electron. nih.gov It is a local reactivity descriptor, meaning it helps to identify the most reactive sites within a molecule for specific types of reactions. researchgate.net By analyzing the Fukui function, one can predict the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The calculation of the Fukui function involves the electron densities of the neutral molecule (N), its anion (N+1), and its cation (N-1). Three main types of Fukui functions are defined:

f+(r): For nucleophilic attack (electron acceptance), this function identifies the sites most likely to accept an electron. It is associated with the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).

f-(r): For electrophilic attack (electron donation), this function points to the sites most likely to donate an electron. It is related to the distribution of the Highest Occupied Molecular Orbital (HOMO).

f0(r): For radical attack, this function is the average of f+(r) and f-(r).

For 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a Fukui function analysis would likely reveal that the carbonyl oxygen and the oxygen atom in the benzofuran (B130515) ring are potential sites for electrophilic attack due to their lone pairs of electrons. Conversely, the carbonyl carbon and specific carbon atoms on the aromatic rings are expected to be primary sites for nucleophilic attack. Computational studies on similar benzofuran and heterocyclic systems have successfully used Fukui functions to pinpoint the most reactive atoms, showing exceptional agreement with experimental results. semanticscholar.org

Another powerful tool is the dual descriptor, which is derived from the difference between the nucleophilic and electrophilic Fukui functions. The dual descriptor can unambiguously expose the nucleophilic and electrophilic regions of a molecule, sometimes offering a clearer picture than the Fukui function alone. researchgate.net A positive value for the dual descriptor indicates a site is favorable for nucleophilic attack, while a negative value indicates a site is favorable for electrophilic attack.

| Local Reactivity Descriptor | Definition | Chemical Interpretation |

|---|---|---|

| Fukui Function (f+) | Change in electron density upon adding an electron. | Identifies sites for nucleophilic attack. |

| Fukui Function (f-) | Change in electron density upon removing an electron. | Identifies sites for electrophilic attack. |

| Dual Descriptor (Δf) | Difference between f+ and f-. | Simultaneously identifies nucleophilic (Δf > 0) and electrophilic (Δf < 0) sites. |

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. It is calculated as η = (E_LUMO - E_HOMO).

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η). A softer molecule is more polarizable and generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

| Global Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures electron donating capability; higher value indicates better donor. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | Measures resistance to charge transfer; larger value indicates higher stability. |

| Global Softness (S) | 1 / η | Measures polarizability; larger value indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures electron-accepting capability; higher value indicates a better electrophile. |

Topological and Bonding Analyses

Topological analyses of electron density and related scalar fields provide a powerful framework for visualizing and understanding chemical bonding. These methods partition molecular space into distinct regions corresponding to atomic cores, lone pairs, and chemical bonds, offering a chemically intuitive picture derived from quantum mechanical calculations.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org Its value ranges from 0 to 1. researchgate.net

ELF values close to 1 indicate regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr

ELF values around 0.5 are characteristic of a uniform electron gas and are typically found in regions of delocalized electrons. wikipedia.org

An ELF analysis of this compound would allow for a detailed visualization of its chemical bonding. mpg.de One would expect to see distinct localization basins corresponding to the C-C and C-H bonds, the C=O double bond, the C-O bonds, and the lone pairs on the two oxygen atoms. This "faithful visualization of VSEPR theory in action" clearly separates core and valence electrons and provides a quantitative picture of the Lewis structure of the molecule. wikipedia.org

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to visualize localized electrons and analyze the nature of chemical bonds. researchgate.net Like ELF, LOL provides a map of electron localization, but it is derived from the kinetic energy density rather than the conditional pair probability. LOL values also range from 0 to 1, where high values (approaching 1) signify regions with significant electron localization, such as bonds and lone pairs, while lower values indicate regions where electrons are more delocalized. researchgate.net LOL analysis is often used in conjunction with ELF to provide a complementary perspective on the electronic structure and bonding within a molecule.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing non-covalent interactions (NCIs) in real space. mdpi.com The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative (∇ρ). By plotting RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, one can distinguish between different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces): Characterized by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes): Characterized by large positive values of sign(λ₂)ρ.

An RDG analysis of this compound could reveal intramolecular non-covalent interactions, such as potential weak hydrogen bonds or steric repulsion between the isopropyl group and the benzofuran ring system. These interactions can be visualized as broad surfaces of color-coded isosurfaces, providing a clear and intuitive picture of the non-covalent forces that influence the molecule's conformation and stability. mdpi.comresearchgate.net

Independent Gradient Model (IGM)

The Independent Gradient Model (IGM) is a more recent method for the visual analysis of both intramolecular and intermolecular interactions. nih.govchemrxiv.org A key advantage of IGM is its ability to elegantly isolate and separately study interactions between different fragments of a molecule. chemrxiv.org The method is based on the difference between the electron density gradient of a system and the summed gradients of its constituent atoms or fragments. researchgate.net

This analysis generates 3D isosurfaces that highlight interaction regions. Similar to RDG, these surfaces are colored to distinguish between attractive and repulsive interactions. For this compound, an IGM analysis could be used to probe the interactions between the benzofuran moiety and the methylpropanone side chain. This would help to identify key regions of bonding and steric strain within the molecule, offering a detailed map of its internal chemical interactions. nih.gov

Visualizing Noncovalent Interactions (IRI)

Understanding the noncovalent interactions (NCIs) within a molecule is crucial for explaining its conformational preferences, crystal packing, and interactions with biological targets. The Interaction Region Indicator (IRI) is a modern computational tool designed to visualize both covalent bonds and noncovalent interactions in real space simultaneously. d-nb.infochemrxiv.org Based on the electron density and its gradient, the IRI method generates isosurfaces that identify regions of significant atomic interplay. d-nb.infochemrxiv.org

For this compound, an IRI analysis would reveal intramolecular interactions, such as van der Waals forces between the isopropyl group and the benzofuran ring system. These interactions, though weak, collectively influence the molecule's preferred three-dimensional shape. The IRI visualization uses a color-coding scheme to distinguish between different types of interactions: strong attractive interactions like hydrogen bonds are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. d-nb.info This technique provides a more complete and intuitive picture of the bonding and interaction landscape of the molecule than methods that cannot clearly display both covalent and noncovalent interactions at the same time. d-nb.infochemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can predict the trajectory of a molecule, revealing its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov

In the context of this compound, MD simulations can provide critical insights into its structural stability and dynamics. For instance, simulations of the compound in an aqueous environment would show how water molecules arrange around it and how the compound's conformation adapts over time. When studying its potential as a therapeutic agent, MD simulations of the compound complexed with a target protein are particularly valuable. Such simulations, often run for nanoseconds, can confirm the stability of the binding pose predicted by molecular docking and identify key amino acid residues that form lasting interactions. nih.govresearchgate.net Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories helps to quantify the stability of the complex and the flexibility of different parts of the molecule and protein, respectively. nih.gov

Molecular Docking and Binding Affinity Prediction Methodologies

Molecular docking is a computational technique widely used in drug discovery to predict how a small molecule (ligand), such as this compound, binds to the active site of a target macromolecule, typically a protein. researchgate.netnih.gov The method explores various possible orientations and conformations of the ligand within the binding pocket and scores them based on their steric and energetic complementarity. nih.gov This process helps in identifying the most likely binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net

Numerous studies on benzofuran derivatives have employed molecular docking to investigate their potential as inhibitors for various protein targets, including those involved in cancer and bacterial infections. researchgate.netresearchgate.netresearchgate.net These studies have shown that the benzofuran scaffold can form key interactions, such as hydrogen bonds and π-stacking, with amino acid residues in the active site. acs.org The binding affinity, often calculated in kcal/mol, provides a quantitative measure of binding strength, with lower (more negative) values indicating a more favorable interaction. researchgate.net While specific docking studies for this compound are not detailed in the available literature, the methodologies are well-established, and representative binding affinities for other benzofuran derivatives highlight the potential of this class of compounds. researchgate.netnih.gov

| Benzofuran Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Substituted Benzofuran (M5k) | 1aj6 | -8.6 | researchgate.net |

| Substituted Benzofuran (M5n) | 1aj6 | -8.8 | researchgate.net |

| Substituted Benzofuran (M5o) | 1aj6 | -8.8 | researchgate.net |

| Benzofuranone Derivative (16a) | D2 Receptor | Moderate to High Affinity | acs.orgnih.gov |

| Benzofuran-pyrazole Conjugate | 8G2M (Breast Cancer) | -7.9 | researchgate.net |

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry, particularly Density Functional Theory (DFT), provides a reliable framework for predicting the NLO properties of molecules. researchgate.net These properties arise from the interaction of a molecule with an intense electromagnetic field, leading to phenomena described by molecular polarizability (α) and hyperpolarizabilities (β and γ). researchgate.net

For benzofuran derivatives, computational studies have shown that their NLO response is closely linked to their electronic structure. researchgate.netresearchgate.net The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance intramolecular charge transfer, leading to larger hyperpolarizability values. researchgate.net Studies on 2-phenylbenzofuran (B156813) derivatives, which are structurally related to this compound, have demonstrated that substitutions on the phenyl ring can significantly modulate the NLO properties. researchgate.net The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity, and calculated values for some derivatives have been shown to be significantly higher than that of standard reference materials, indicating their potential for NLO applications. researchgate.netnih.gov

| Compound | Method | Dipole Moment (μ, Debye) | Polarizability (α, esu) | First Hyperpolarizability (β, esu) | Reference |

|---|---|---|---|---|---|

| 2-Phenylbenzofuran Derivative (1) | GGA-PBE/6-31G(d,p) | 2.16 | 28.32 x 10-24 | 4.00 x 10-30 | researchgate.net |

| 2-Phenylbenzofuran Derivative (2) | GGA-PBE/6-31G(d,p) | 3.06 | 29.28 x 10-24 | 7.10 x 10-30 | researchgate.net |

| 2-Phenylbenzofuran Derivative (10) | GGA-PBE/6-31G(d,p) | 6.10 | 31.42 x 10-24 | 43.57 x 10-30 | researchgate.net |

| Benzodifuran Derivative (S1) | B3LYP/6-31+G(d,p) | 1.96 | - | - | researchgate.net |

Conformational Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are determined by the ensemble of its accessible conformations. Conformational landscape exploration involves identifying the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Chemical Reactivity and Mechanistic Studies of 1 1 Benzofuran 2 Yl 2 Methylpropan 1 One

Reaction Pathways and Transformation Mechanisms

The reaction pathways for benzofuran (B130515) derivatives are diverse, involving transformations of the furan (B31954) ring, additions to the carbonyl group, or functionalization of the benzene (B151609) ring. For 2-acylbenzofurans like the title compound, the carbonyl group significantly influences the molecule's reactivity.

One common pathway involves the reaction of the furan moiety itself. Furan can undergo transformations via a ring-opening mechanism, particularly when catalyzed by a Brønsted acid. researchgate.net For instance, in the presence of an acid catalyst, furan can be converted into benzofuran, and this process may proceed through a ring-opening pathway. researchgate.net The presence of the acyl group at the C2 position generally deactivates the furan ring towards electrophilic attack but can facilitate other transformations.

Another significant reaction pathway involves the oxidative dearomatization of the furan ring. Studies on related 3-(furan-2-yl)-1,3-diarylpropan-1-ones have shown that they can undergo oxidative dearomatization to form 2-ene-1,4,7-triones, which then cyclize to produce new furan rings. nih.gov This transformation proceeds through a spiro-intermediate, followed by hydrolysis. nih.gov While this specific reaction applies to a different substitution pattern, it highlights the potential for the furan ring in such systems to participate in complex oxidative rearrangements.

The carbonyl group itself is a key reactive site. It can undergo typical ketone reactions, such as condensation with hydrazides to form hydrazones. For example, 2-acetylbenzofuran (B162037) reacts with carbohydrazides in the presence of an acid catalyst to yield the corresponding (E)-N'-(1-(benzofuran-2-yl)ethylidene)carbohydrazide. mdpi.com Similarly, 1-(1-benzofuran-2-yl)-2-methylpropan-1-one is expected to react with nucleophiles at the carbonyl carbon.

| Transformation Type | Reagents & Conditions | Product Type | Ref |

| Furan Ring-Opening/Conversion | Brønsted Acid (e.g., Amberlyst 70), Heat | Benzofuran | researchgate.net |

| Oxidative Dearomatization | Oxidizing Agent | 2-ene-1,4,7-trione intermediate | nih.gov |

| Hydrazone Formation | Hydrazide, Acid Catalyst (e.g., HCl), EtOH, Reflux | Hydrazone | mdpi.com |

Mechanistic Elucidation of Directed Metalation (DoM) Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The mechanism involves the coordination of an organolithium reagent to a directing metalation group (DMG), which enhances the kinetic acidity of the adjacent ortho-protons, leading to selective deprotonation. baranlab.orguwindsor.ca

In the context of benzofuran derivatives, various functional groups can act as DMGs. For N,N-dialkylbenzofuran-2-carboxamides, the amide group effectively directs lithiation to the C3 position. researchgate.net The mechanism begins with the Lewis basic amide oxygen or nitrogen coordinating to the Lewis acidic lithium cation of the organolithium base (e.g., s-BuLi). This brings the base into proximity with the C3 proton, facilitating its abstraction to form a stable 3-lithiobenzofuran intermediate. This intermediate can then be trapped by various electrophiles.

For this compound, the carbonyl group could potentially act as a DMG. The general mechanism would involve:

Coordination: The Lewis basic oxygen of the carbonyl group coordinates to the lithium atom of an alkyllithium reagent (e.g., n-BuLi, s-BuLi).

Deprotonation: This coordination directs the base to deprotonate the sterically accessible and most acidic adjacent proton. In this case, the C3 proton of the benzofuran ring is the most likely site for deprotonation.

Electrophilic Quench: The resulting C3-lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2), installing a substituent specifically at the C3 position. researchgate.net

It has been shown that the C2 proton of the parent benzofuran can undergo regioselective metalation. researchgate.net However, with a substituent already at C2, the deprotonation is directed to C3, as demonstrated with related 2-carboxamides. researchgate.net

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for modifying complex molecules, avoiding the need for pre-functionalized starting materials. mdpi.com

Regioselective alkylation of the benzofuran core can be achieved through several strategies. One of the most direct methods is the Friedel–Crafts-like alkylation. For example, phenols can react with α-haloketones in the presence of a Lewis acid like titanium tetrachloride to regioselectively form 2-alkyl benzo[b]furans. nih.govresearchgate.net This process combines a Friedel–Crafts-like alkylation with a subsequent intramolecular cyclodehydration. nih.gov

For a pre-formed system like this compound, regioselective alkylation would typically target the electron-rich benzofuran nucleus. While the 2-acyl group is deactivating for electrophilic substitution, C-H functionalization via transition metal catalysis offers alternative pathways. Palladium-catalyzed C-H functionalization/cyclization strategies have been developed for synthesizing substituted benzofurans. mdpi.com For instance, using directing groups, it is possible to achieve selective C-H olefination or arylation at specific positions on the benzofuran ring system. mdpi.com

Another approach involves intramolecular cyclization reactions. Unsaturated acyloxy sulfones prepared from phenols can undergo intramolecular cyclization upon deprotonation, followed by dehydration, to yield benzofurans, demonstrating a method for constructing the ring with specific substitution patterns. nih.gov

Anodic C-H amination is an electrochemical method that enables the formation of C-N bonds by activating a C-H bond via oxidation. rsc.org This strategy is particularly effective for benzylic C-H bonds due to the relative stability of the resulting benzylic carbocation intermediate. nih.gov

The general mechanism for anodic benzylic C-H amination involves:

Anodic Oxidation: The substrate undergoes oxidation at the anode, leading to the cleavage of a benzylic C-H bond and the formation of a benzylic carbocation.

Nucleophilic Attack: A nitrogen-based nucleophile (e.g., an amine or amide) present in the solution traps the carbocation intermediate, forming a new C-N bond.

Deprotonation: A final deprotonation step yields the aminated product.

While this compound lacks a traditional benzylic C-H bond, this methodology has been applied to a wide range of alkylarenes. nih.govnih.gov For a related substrate, such as 2-ethylbenzofuran, the C-H bonds on the carbon adjacent to the benzofuran ring would be susceptible to this transformation. The inclusion of hexafluoroisopropanol (HFIP) as a cosolvent is often key to success, as it can modulate the oxidation potentials of the substrate and product to prevent overoxidation of the desired amine. nih.gov This electrochemical approach avoids the need for external chemical oxidants, making it a green and efficient synthetic strategy. rsc.org

Electrophilic and Nucleophilic Substitution Reactions

The benzofuran ring exhibits reactivity towards both electrophiles and nucleophiles, with the outcome depending on the reaction conditions and the substitution pattern of the ring.

Nucleophilic Substitution: Nucleophilic substitution on the benzofuran ring itself is uncommon unless a suitable leaving group is present. A more relevant pathway for the title compound involves palladium-catalyzed nucleophilic substitution at a position adjacent to the ring. Studies on benzofuran-2-ylmethyl acetate (B1210297) have shown that it undergoes regioselective, palladium-catalyzed substitution with a variety of soft nucleophiles, including nitrogen, sulfur, oxygen, and carbon nucleophiles. unicatt.it The reaction proceeds via a η³-(benzofuryl)methyl complex, with the nucleophile attacking exclusively at the benzylic-like position. unicatt.it This protocol provides a versatile method for introducing diverse functional groups at the C2-methyl position of a benzofuran.

Ring-Opening and Ring-Closure Reactions of Benzofuran Systems

The stability of the benzofuran ring allows for its use as a scaffold, but under certain conditions, ring-opening and ring-closure reactions can occur, providing pathways to other molecular structures or serving as synthetic routes to the benzofuran core itself.

Ring-Opening Reactions: The cleavage of the endocyclic C2-O bond in benzofurans is a significant transformation that can be achieved under various conditions. researchgate.net Transition metals, particularly nickel, have been used to catalyze the reductive ring-opening of benzofurans with alkyl halides, leading to the formation of (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.org This process involves the cleavage of the inert C2-O bond, dearomatization, and skeletal transformation. chinesechemsoc.org Other methods for C2-O bond cleavage include oxidative addition, addition followed by β-elimination, and reduction with alkali metals like lithium. kyoto-u.ac.jp Acid-catalyzed cascade processes can also incorporate a benzofuran ring-opening step to generate complex cyclopentenones. researchgate.net

Ring-Closure Reactions: Ring-closure reactions represent the most common strategies for synthesizing the benzofuran core. A classic method involves the O-alkylation of a phenol (B47542) with an α-haloketone, followed by intramolecular cyclization. nih.gov Palladium catalysis is widely used in modern synthetic methods. For example, a one-step direct arylation and ring-closure of benzofuran with a hydroxy aryl iodide can be achieved at room temperature using a palladium catalyst, proceeding through a Heck-type oxyarylation mechanism. acs.org Another approach is the intramolecular cyclization of unsaturated acyloxy sulfones, which upon deprotonation and subsequent treatment with acid, yield the benzofuran ring system. nih.gov

| Reaction Type | Catalyst/Reagent | Key Transformation | Ref |

| Ring-Opening | Nickel Catalyst, Alkyl Halide | Reductive cleavage of C2-O bond | chinesechemsoc.org |

| Ring-Opening | Acid Catalyst | Cascade process to form cyclopentenones | researchgate.net |

| Ring-Closure | Palladium Catalyst, Aryl Iodide | Heck-type oxyarylation | acs.org |

| Ring-Closure | LHMDS, then p-TsOH | Intramolecular cyclization of acyloxy sulfones | nih.gov |

Investigation of Reaction Intermediates and Transition States of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the experimental or computational investigation of reaction intermediates and transition states for the compound this compound. While the reactivity of the broader class of 2-acylbenzofurans has been explored in various synthetic contexts, detailed mechanistic analyses, including the characterization of transient species for this particular molecule, are not publicly available.

General mechanistic pathways for reactions involving 2-acylbenzofurans, such as their synthesis or subsequent transformations, have been proposed. For instance, the synthesis of 2-acetylbenzofuran can be achieved through cyclocondensation reactions, and its subsequent participation in reactions like the Pfitzinger reaction to form quinoline (B57606) derivatives has been documented. researchgate.netresearchgate.net These reactions are understood to proceed through various intermediate stages. However, specific data from spectroscopic studies or computational modeling that would detail the structure, energy, and geometry of reaction intermediates and transition states for this compound are absent from the current body of scientific literature.

Therefore, a detailed discussion, including data tables on reaction intermediates and transition states, cannot be provided at this time due to the lack of available research findings for this specific chemical compound.

Derivatization Strategies and Analogue Synthesis Based on 1 1 Benzofuran 2 Yl 2 Methylpropan 1 One

Functional Group Modifications of the Ketone Moiety

The carbonyl group of the ketone is a prime site for derivatization due to its reactivity. Standard condensation reactions with nitrogen nucleophiles, as well as subsequent modifications of the resulting products, provide a rich avenue for creating a diverse library of compounds.

The reaction of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate or sodium acetate (B1210297) typically yields the corresponding ketoxime. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. The resulting oxime introduces a hydroxyl group that can be further derivatized. nih.govresearchgate.net

These oximes exist as E/Z isomers, and their formation can be a critical step for introducing new functionalities. The oxime hydroxyl group can be further modified, for instance, through etherification or acylation, to produce a wide range of derivatives. nih.govrsc.org

Table 1: Representative Oxime Formation Reaction

| Reactant | Reagents | Product |

| This compound | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., K₂CO₃) | This compound oxime |

This table represents a proposed reaction based on established chemical principles for benzofuran (B130515) ketones.

Condensation of the parent ketone with semicarbazide (B1199961) hydrochloride, typically in an alcoholic solvent with an acid catalyst, yields the corresponding semicarbazone. acs.orgnih.gov Semicarbazones are crystalline, stable compounds often used for the characterization of ketones. niscpr.res.inresearchgate.net This derivatization replaces the ketone oxygen with a =N-NH-C(=O)NH₂ moiety, significantly altering the electronic and steric properties of the side chain, which can influence biological interactions. The synthesis is generally straightforward, involving the reflux of equimolar amounts of the ketone and semicarbazide. nih.govmdpi.com

Table 2: Semicarbazone Synthesis Reaction

| Reactant | Reagents | Product |

| This compound | Semicarbazide hydrochloride (H₂NNHCONH₂·HCl), Acid catalyst | N'-[1-(1-benzofuran-2-yl)-2-methylpropylidene]hydrazinecarboxamide |

This table illustrates a potential synthetic route based on general procedures for semicarzone formation. nih.govijcce.ac.ir

The oxime derivative of this compound serves as an intermediate for further derivatization. The hydroxyl group of the oxime can be converted into an ether or an ester.

Ether Derivatization: O-alkylation of the oxime can be achieved by reacting it with various alkyl or aryl halides (e.g., benzyl (B1604629) chloride, glycidyl (B131873) ethers) in the presence of a base. This strategy allows for the introduction of a wide array of substituents, modifying properties such as lipophilicity and hydrogen bonding capacity. nih.govresearchgate.net

Acyl Derivatization: The oxime can be acylated using acyl chlorides or anhydrides to form O-acyl oximes. rsc.org This introduces an ester functionality, which can act as a potential prodrug moiety or alter the compound's interaction with biological targets.

These derivatizations significantly expand the chemical space accessible from the parent ketone, providing a platform for fine-tuning its pharmacological profile.

Strategies for Substituent Introduction on the Benzofuran Ring System

The benzofuran scaffold itself is amenable to substitution, primarily through electrophilic aromatic substitution. While the 2-position is occupied, electrophilic attack can be directed to the 3-position of the furan (B31954) ring or, more commonly, to the benzene (B151609) ring. rsc.org

Common strategies include:

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the benzene portion of the ring system. The positions of substitution (e.g., 5- or 7-position) are directed by the activating nature of the fused furan ring. mdpi.com

Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Alkoxylation: The introduction of methoxy (B1213986) or ethoxy groups on the benzene ring can be achieved, often starting from the corresponding hydroxylated benzofuran precursors. mdpi.com

These modifications can profoundly impact the electronic properties, metabolic stability, and receptor-binding affinity of the parent molecule.

Design and Synthesis of Homologous Compounds

Homologous compounds can be designed by systematically varying the length and branching of the alkyl chain attached to the carbonyl group. For instance, analogues where the isopropyl group of this compound is replaced by ethyl, propyl, or tert-butyl groups could be synthesized.

The synthesis of such homologues would typically follow established routes for 2-acylbenzofurans. A common method involves the Friedel-Crafts acylation of benzofuran, although this can sometimes lead to mixtures of isomers. A more regioselective approach involves the reaction of salicylaldehyde (B1680747) with an appropriate α-haloketone, followed by cyclization. By choosing different α-haloketones, a series of homologous 2-acylbenzofurans can be prepared. nih.gov This systematic structural modification allows for the exploration of how the size and shape of the alkyl group influence biological activity.

Exploration of Bioisosteric Analogues

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize physicochemical and pharmacological properties while retaining the key binding interactions of a lead compound. wikipedia.orgdrughunter.com For this compound, bioisosteric modifications can be considered for both the ketone moiety and the benzofuran ring.

Ketone Bioisosteres: The carbonyl group is a key pharmacophoric feature but can be metabolically labile. Potential bioisosteres include:

Oxetanes: 3-substituted oxetanes can mimic the geometry and hydrogen-bonding capabilities of a ketone while altering polarity and metabolic stability. cambridgemedchemconsulting.com

Aryl Halides: It has been demonstrated that aryl halides can serve as effective bioisosteric replacements for cyclic ketones in certain pharmacophores. cambridgemedchemconsulting.comnih.gov

Heterocycles: Small, five-membered heterocycles like oxadiazoles (B1248032) or triazoles can be designed to replace the ketone, aiming to replicate its electronic and steric profile. drughunter.com

Benzofuran Ring Bioisosteres: The benzofuran ring can be replaced with other bicyclic aromatic systems to modulate properties like electron distribution, metabolism, and receptor affinity. mdpi.comdomainex.co.uk

Indole (B1671886): Replacing the oxygen atom of the benzofuran with a nitrogen atom (NH) yields an indole ring. This changes a hydrogen bond acceptor to a hydrogen bond donor, which can lead to new interactions with biological targets. mdpi.com

Benzothiophene (B83047): Substitution of the oxygen with a sulfur atom gives the benzothiophene analogue, altering the ring's electronics and lipophilicity.

Aza-benzofurans: Introducing a nitrogen atom into the benzene portion of the scaffold (e.g., furopyridines) can enhance polarity and solubility. cambridgemedchemconsulting.com

The exploration of these diverse analogues is essential for a comprehensive understanding of the molecule's structure-activity relationship and for the rational design of improved compounds. baranlab.orgnih.gov

Development of Compound Libraries for Research Screening

The benzofuran core, the central chemical scaffold of this compound, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. rsc.orgresearchgate.net Consequently, this scaffold serves as an excellent foundation for combinatorial chemistry and the development of focused compound libraries. By systematically modifying the core structure at various positions, researchers can generate a diverse set of analogues for high-throughput screening (HTS) to identify novel therapeutic agents for various diseases. nih.govacs.org These libraries are instrumental in exploring the structure-activity relationships (SAR) that govern the biological effects of benzofuran derivatives. scilit.commdpi.com

The synthetic versatility of the benzofuran ring system allows for the introduction of a wide variety of substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. acs.org Libraries are often designed to target specific diseases or biological pathways, such as cancer, microbial infections, or neurodegenerative disorders.

Anticancer Screening Libraries

A significant focus of benzofuran library development has been the discovery of new anticancer agents. rsc.org Researchers have synthesized and screened sets of derivatives to identify compounds with potent and selective cytotoxicity against various cancer cell lines. scilit.comnih.gov For example, one study involved the creation of a small library of nine novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, a close analogue of the title compound. mdpi.comresearchgate.net These compounds underwent screening against four human cancer cell lines: chronic myelogenous leukemia (K562), prostate cancer (PC3), colorectal cancer (SW620), and renal cell carcinoma (Caki-1). mdpi.com The primary modifications involved introducing methoxy and ethoxy groups to the benzene ring and subsequent bromination. mdpi.com The screening identified two derivatives that exhibited selective cytotoxic action against the K562 leukemia cell line while showing no toxic effects on normal human keratinocytes (HaCaT). mdpi.comresearchgate.net

Further investigations into the mechanism of action revealed that the most active compounds induce apoptosis (programmed cell death) in cancer cells, partly by increasing reactive oxygen species (ROS). researchgate.net Structure-activity relationship analyses from these library-based screenings consistently indicate that the presence and position of halogen atoms, particularly bromine, often enhance cytotoxic activity. mdpi.com

| Compound Modification | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bromination of methyl group & methoxy substitution | K562 (Leukemia) | Selective Action | mdpi.com |

| Bromination of methyl group & ethoxy substitution | K562 (Leukemia) | Selective Action | mdpi.com |

| p-methoxy group on 3-methylbenzofuran | A549 (Lung Cancer) | 1.48 | nih.gov |

| 3-Amidobenzofuran derivative (Compound 28g) | MDA-MB-231 (Breast Cancer) | 3.01 | nih.gov |

| 3-Amidobenzofuran derivative (Compound 28g) | HCT-116 (Colon Carcinoma) | 5.20 | nih.gov |

| Benzofuranyl thiosemicarbazone (Compound 8) | Hela (Cervical Cancer) | 7.94 | nih.gov |

| Benzofuranyl thiosemicarbazone (Compound 8) | HePG2 (Hepatocellular Carcinoma) | 9.73 | nih.gov |

Antimicrobial Screening Libraries

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and the benzofuran scaffold has emerged as a promising starting point. rsc.orgrsc.org Compound libraries based on this structure have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. xjtlu.edu.cnnih.gov

In one such effort, a series of benzofuran-3-carbohydrazide derivatives were synthesized and screened. rsc.org Another study focused on 3-methanone-6-substituted-benzofuran derivatives, which were tested against bacteria including E. coli, S. aureus, and methicillin-resistant S. aureus (MRSA). Several compounds from this library displayed excellent antibacterial activities, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. rsc.org SAR studies from these antimicrobial libraries have shown that electron-withdrawing groups on attached aromatic rings can enhance antibacterial potency. rsc.org

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| 3-Methanone-6-substituted-benzofuran | S. aureus | 0.78 - 12.5 | rsc.org |

| 3-Methanone-6-substituted-benzofuran | MRSA | 0.78 - 12.5 | rsc.org |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus | 4 | rsc.org |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | E. coli | 32 | rsc.org |

| Ketoxime Derivative (Compound 7d) | S. aureus | Most Active in Series | nih.gov |

| Ketoxime Derivative (Multiple) | C. albicans | Very Strong Effect | nih.gov |

Libraries for Neurodegenerative Diseases

Addressing the multifactorial nature of conditions like Alzheimer's disease requires multi-target-directed ligands. nih.gov The benzofuran scaffold is being explored for this purpose, with small, focused libraries being developed to target key pathological pathways. nih.govfrontiersin.org For instance, a library of 2-arylbenzofuran derivatives was designed and evaluated for activity against cholinesterases and cannabinoid receptors, both implicated in Alzheimer's pathology. nih.gov Screening of this library led to the identification of a lead compound that not only inhibited butyrylcholinesterase but also showed neuroprotective activity against Aβ₁₋₄₂ oligomers and possessed potent immunomodulatory effects by influencing microglial phenotype switching. nih.gov This highlights the power of library screening to uncover multifunctional compounds. In a separate virtual screening effort, a library of 1120 2-arylbenzofuran compounds was designed to identify dual inhibitors of cholinesterases and BACE1, another key enzyme in Alzheimer's disease. nih.govsemanticscholar.org

Research Applications of 1 1 Benzofuran 2 Yl 2 Methylpropan 1 One As a Chemical Scaffold and Building Block

Utility in the Synthesis of Complex Organic Molecules

The benzofuran (B130515) nucleus is a prevalent scaffold in a multitude of natural products and synthetically developed bioactive molecules. rsc.orgrsc.org Consequently, synthetic methodologies that enable the construction and subsequent elaboration of this heterocyclic system are of considerable importance to organic chemists. nih.govjocpr.com While direct applications of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one as a starting material in the total synthesis of complex natural products are not extensively documented in readily available literature, the chemical reactivity of its core structure provides a clear blueprint for its potential as a versatile building block.

The ketone functional group at the 2-position of the benzofuran ring is a key handle for a variety of chemical transformations. For instance, related 2-acetylbenzofuran (B162037) compounds are readily condensed with hydrazides to form complex hydrazone derivatives, demonstrating the utility of the ketone in constructing larger, multi-cyclic systems. mdpi.com Similarly, studies on related benzofuran ketones have shown that the carbonyl group can be converted into an oxime, which can then be further derivatized into ethers or semicarbazones. researchgate.net

A notable example of the synthetic utility of a similar benzofuran ketone is the synthesis of (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime. In this multi-step synthesis, the starting benzofuran ketone was first converted to an oxime, which was then acylated to yield the final, more complex product. researchgate.net Such transformations highlight how the this compound scaffold can serve as a platform for the synthesis of a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science. The reaction pathways available for the ketone moiety allow for the introduction of new functional groups and the construction of elaborate molecular architectures.

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.orgnih.gov This makes benzofuran derivatives, including this compound, excellent candidates for structure-activity relationship (SAR) studies. SAR studies are fundamental to drug discovery and involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. nih.govnih.gov

The core structure of this compound offers several points for chemical modification. Alterations can be made to the benzofuran ring system, such as the introduction of substituents like halogens or methoxy (B1213986) groups, or to the isopropyl ketone side chain. mdpi.com By synthesizing a library of analogues with systematic variations and evaluating their biological effects, researchers can elucidate the key structural features required for a desired pharmacological activity.

For instance, SAR studies on various benzofuran derivatives have revealed critical insights into their potential as anticancer agents. ku.ac.aenih.gov It has been demonstrated that the type and position of substituents on the benzofuran ring can significantly influence cytotoxicity against various cancer cell lines. mdpi.com Similarly, modifications to the side chain at the 2-position of the benzofuran ring have been shown to be crucial for modulating antimicrobial activity. rsc.org The insights gained from such SAR studies are invaluable for the rational design of more potent and selective therapeutic agents. nih.gov

Table 1: Representative SAR Findings for Benzofuran Derivatives

| Base Scaffold | Position of Modification | Type of Modification | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Benzofuran | Ring System | Halogenation | Increased anticancer activity | mdpi.com |

| Benzofuran | 2-position | Introduction of pyrazole (B372694) moiety | Potent anticancer activity | nih.gov |

| Benzofuran | 6-position | Hydroxyl group | Essential for antibacterial activity | rsc.org |

| Benzofuran | 3-position | Aryl substituents | Modulates antibacterial selectivity | rsc.org |

Computational Design and Synthesis of Functional Organic Materials

In recent years, computational methods, often referred to as in silico techniques, have become indispensable tools in the design and discovery of new functional organic materials, including novel therapeutic agents. nih.gov These methods, such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, allow for the rational design of molecules with desired properties, thereby saving significant time and resources in the laboratory. researchgate.netresearchgate.net

The scaffold of this compound is amenable to such computational studies. By creating a virtual library of derivatives and using computational models to predict their biological activity, researchers can prioritize the synthesis of the most promising candidates. For example, 3D-QSAR studies can be employed to build a predictive model that correlates the three-dimensional structure of benzofuran derivatives with their inhibitory activity against a specific biological target. researchgate.net

Pharmacophore modeling is another powerful in silico technique that can be applied to the benzofuran scaffold. nih.govunina.itmdpi.com A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to bind to a specific receptor. This model can then be used to screen large databases of virtual compounds to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active. nih.gov Molecular docking simulations can further refine these findings by predicting the binding mode and affinity of the designed molecules within the active site of a target protein. ugm.ac.id Such computational approaches have been successfully used to design novel benzofuran-based inhibitors for various enzymes, including those relevant to cancer therapy. nih.govugm.ac.id

Table 2: Examples of Computational Studies on Benzofuran Derivatives

| Study Type | Target | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR | Lysine-Specific Demethylase 1 (LSD1) | Generated reliable models to predict inhibitory activity and designed new, more potent inhibitors. | researchgate.net |

| Molecular Docking | Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) | Identified benzofuran-oxadiazole hybrids with excellent binding energies, comparable to a standard inhibitor. | nih.gov |

| Molecular Docking | PI3K/VEGFR2 | Designed and identified a dual inhibitor with significant anticancer activity. | nih.gov |

| Pharmacophore Modeling | Topoisomerase I | Developed a pharmacophore model to screen for and identify potential new inhibitors. | nih.gov |

Development of Analytical Standards and Reference Materials in Forensic Chemistry

The field of forensic chemistry is tasked with the identification and quantification of chemical substances in relation to legal investigations. nih.gov A critical component of this work is the availability of high-purity analytical standards and reference materials. These standards are essential for the validation of analytical methods and for ensuring the accuracy and reliability of forensic laboratory results. nih.gov

In recent years, there has been a significant increase in the emergence of new psychoactive substances (NPS), often referred to as "designer drugs." cerilliant.com Many of these substances are synthetic cannabinoid receptor agonists, a class of compounds that has seen rapid structural diversification. nih.govunodc.org Notably, some of these emerging NPS feature a benzofuran core structure. researchgate.netsemanticscholar.org

The constant evolution of NPS presents a significant challenge for forensic laboratories, as they must be able to reliably detect and identify these new compounds in seized materials and biological samples. To do this, they require well-characterized reference materials for each new substance. Companies specializing in the production of reference standards have made compounds like this compound commercially available for research and forensic applications. biosynth.com The availability of such standards is crucial for forensic toxicologists and chemists to develop and validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the unambiguous identification of this and related compounds in forensic casework.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Direct and extensive research focused exclusively on 1-(1-benzofuran-2-yl)-2-methylpropan-1-one is not widely available in the current scientific literature. However, significant methodological advances in the synthesis and characterization of the broader class of 2-acylbenzofurans provide a solid foundation for understanding this specific compound.

The characterization of benzofuran (B130515) derivatives is well-established, with a standard suite of spectroscopic techniques being routinely employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, with characteristic chemical shifts for the protons and carbons of the benzofuran ring system. mdpi.commdpi.com Infrared (IR) spectroscopy is utilized to identify key functional groups, particularly the carbonyl (C=O) stretch of the ketone moiety. mdpi.com Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns, aiding in structural confirmation. researchgate.netcore.ac.uk

While specific research findings on this compound are scarce, the collective knowledge on 2-acylbenzofurans suggests that it would serve as a valuable intermediate in organic synthesis, potentially leading to more complex molecules with diverse biological activities. The reactivity of the ketone group allows for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Unexplored Synthetic Avenues for this compound

Despite the existence of general methods for benzofuran synthesis, several unexplored avenues could be specifically tailored for the efficient and novel synthesis of this compound.

One promising approach involves the transition-metal-catalyzed carbonylation of a suitable 2-alkynylphenol precursor. This method could potentially offer a more direct and atom-economical route to the target molecule. Another largely unexplored area is the use of photoredox catalysis to construct the benzofuran ring system. These methods often proceed under mild reaction conditions and can tolerate a wide range of functional groups.

Furthermore, flow chemistry presents an opportunity for the continuous and scalable synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could lead to improved yields and purity.

Finally, the development of one-pot multi-component reactions represents a highly attractive strategy. A reaction that combines a phenol (B47542), an alkyne, and a carbonyl source in a single step would be a significant advancement in the synthesis of this and related 2-acylbenzofurans.

Opportunities for Advanced Spectroscopic and Computational Characterization

While basic spectroscopic characterization of benzofurans is routine, there are significant opportunities for a more in-depth analysis of this compound using advanced techniques.

Two-dimensional NMR techniques , such as COSY, HSQC, and HMBC, would provide an unambiguous assignment of all proton and carbon signals, which is crucial for confirming the connectivity of the molecule. Solid-state NMR could offer insights into the molecular packing and conformation in the crystalline state.

Advanced mass spectrometry techniques , such as tandem mass spectrometry (MS/MS), can be employed to study the fragmentation pathways of the molecule in detail, providing valuable information for its identification in complex mixtures. researchgate.net

Computational chemistry , particularly Density Functional Theory (DFT) , offers a powerful tool for characterizing the electronic structure, spectroscopic properties, and reactivity of this compound. researchgate.netphyschemres.orgresearchgate.net DFT calculations can predict NMR and IR spectra, which can be compared with experimental data for validation. researchgate.net Furthermore, computational studies can elucidate reaction mechanisms, predict the outcomes of unexplored synthetic routes, and provide insights into the molecule's potential interactions with biological targets. researchgate.net

Below is a hypothetical data table of predicted spectroscopic data for this compound, based on typical values for similar benzofuran derivatives.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, ppm) | δ 7.7-7.5 (m, 2H, Ar-H), 7.4-7.2 (m, 3H, Ar-H), 3.5 (sept, 1H, CH), 1.2 (d, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 195 (C=O), 155 (C-O), 128-110 (Ar-C), 35 (CH), 20 (CH₃) |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | 188 [M]⁺, 145 [M-C₃H₃O]⁺, 117 [M-C₄H₅O]⁺ |

Emerging Applications of the this compound Scaffold in Chemical Innovation

The benzofuran scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. mdpi.comnih.govrsc.org Consequently, the this compound scaffold holds significant potential for innovation in several chemical fields.

In medicinal chemistry , this scaffold could serve as a starting point for the development of new therapeutic agents. The ketone functionality can be readily modified to introduce diverse pharmacophores, leading to the synthesis of libraries of novel compounds for biological screening. For example, derivatives of this scaffold could be explored as potential inhibitors of enzymes such as kinases or as ligands for various receptors. unife.it

In materials science , benzofuran derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their photophysical properties. sci-hub.se The this compound scaffold, with appropriate modifications, could be explored for the development of novel organic materials with interesting optical and electronic properties.

In catalysis , benzofuran-based ligands have been used in various transition-metal-catalyzed reactions. The this compound scaffold could be functionalized to create novel ligands for asymmetric catalysis or other catalytic transformations. nih.gov

Q & A

Q. What are the limitations of current characterization techniques for this compound?

- Methodological Answer :

- SC-XRD : Requires high-quality single crystals; amorphous samples necessitate powder XRD or TEM.

- NMR sensitivity : Low-concentration samples benefit from cryoprobes or hyperpolarization.

- HSI limitations : Organic degradation during prolonged data collection (e.g., 9-hour experiments) skews results; stabilize samples with cooling (−20°C) .

Table 1: Key Characterization Parameters

| Technique | Critical Parameters | Reference |

|---|---|---|

| SC-XRD | Space group P2₁/c, R = 0.040 | |

| ¹H NMR (CDCl₃) | δ 1.35 (s, 6H, CH₃), δ 7.2–8.0 (Ar-H) | |

| FT-IR | C=O: 1705 cm⁻¹, C-O-C: 1248 cm⁻¹ | |

| GC-MS | m/z 214 (M⁺), 199 (M⁺−CH₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.